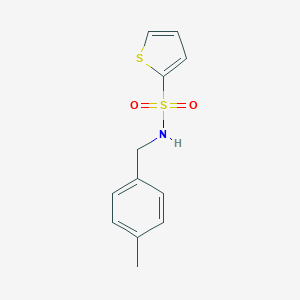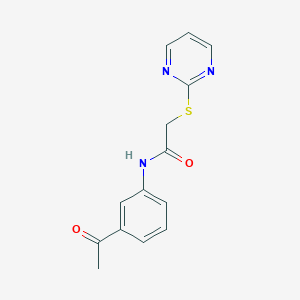![molecular formula C20H15ClF3N3O3S2 B299307 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. CTB is a sulfonamide derivative that exhibits potent biological activity, making it an attractive candidate for further investigation.
Mechanism of Action
CTB exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting carbonic anhydrase, CTB disrupts the pH balance in cells, leading to cell death in cancer cells and reducing inflammation in other cells.
Biochemical and Physiological Effects:
CTB has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and reduction of inflammation in animal models. Additionally, CTB has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTB is its potent biological activity, which makes it a valuable tool for investigating various physiological processes. Additionally, the synthesis method for CTB has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production. However, one limitation of CTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further investigation into the mechanism of action of CTB could lead to a better understanding of the role of carbonic anhydrase in various physiological processes. Finally, the synthesis of CTB analogs with improved solubility and potency could lead to the development of even more effective drugs.
Synthesis Methods
The synthesis of CTB involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 2-oxo-2-(2-thienylmethylene)hydrazinecarbothioamide in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield CTB. This method has been optimized to produce high yields of pure CTB, making it a viable option for large-scale production.
Scientific Research Applications
CTB has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, CTB has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide |
|---|---|
Molecular Formula |
C20H15ClF3N3O3S2 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H15ClF3N3O3S2/c21-18-9-8-14(11-17(18)20(22,23)24)27(32(29,30)16-6-2-1-3-7-16)13-19(28)26-25-12-15-5-4-10-31-15/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
MOKCFCXTZSEWRA-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)

![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)


![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)